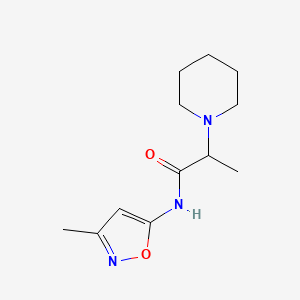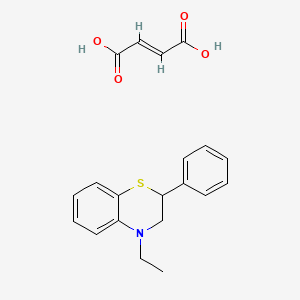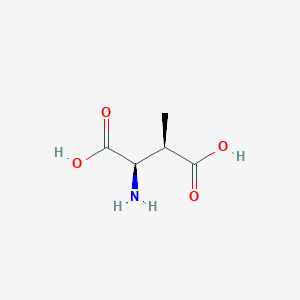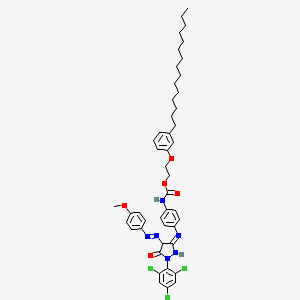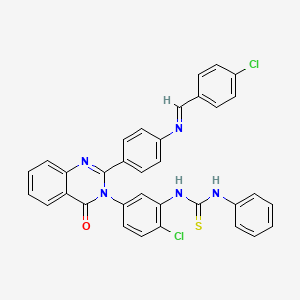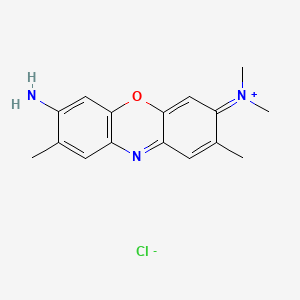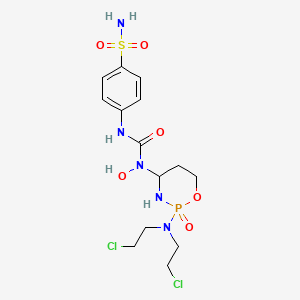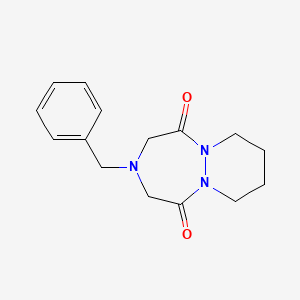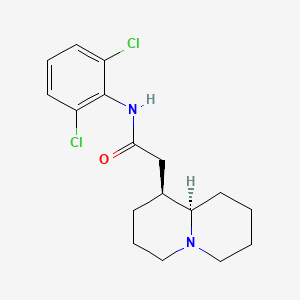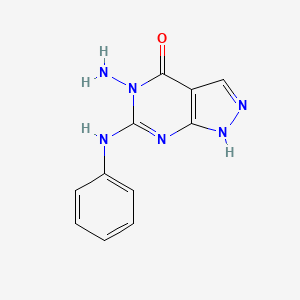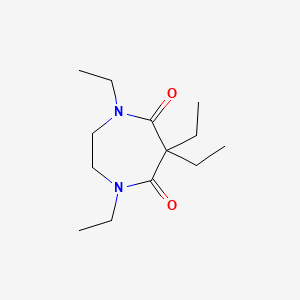
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione is a synthetic organic compound belonging to the diazepine family. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This specific compound is characterized by its four ethyl groups and a dihydro structure, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Diazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as ethyl-substituted amines and carbonyl compounds.
Introduction of Ethyl Groups: Alkylation reactions using ethyl halides or ethyl Grignard reagents can be employed to introduce ethyl groups at specific positions on the diazepine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysts and Solvents: Use of efficient catalysts and solvents to enhance reaction rates and yields.
Purification Techniques: Implementation of purification techniques such as recrystallization, distillation, or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups onto the diazepine ring, modifying its reactivity and applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution may introduce alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical processes.
Pathway Modulation: Affecting signaling pathways or metabolic routes within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known diazepine used as a medication.
Clonazepam: Another diazepine with distinct pharmacological properties.
Lorazepam: A diazepine with applications in anxiety treatment.
Uniqueness
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione is unique due to its specific ethyl substitutions and dihydro structure, which may impart distinct chemical and biological properties compared to other diazepines.
Propriétés
Numéro CAS |
95050-20-7 |
|---|---|
Formule moléculaire |
C13H24N2O2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
1,4,6,6-tetraethyl-1,4-diazepane-5,7-dione |
InChI |
InChI=1S/C13H24N2O2/c1-5-13(6-2)11(16)14(7-3)9-10-15(8-4)12(13)17/h5-10H2,1-4H3 |
Clé InChI |
GUWVRBXMSQGRDU-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)N(CCN(C1=O)CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


